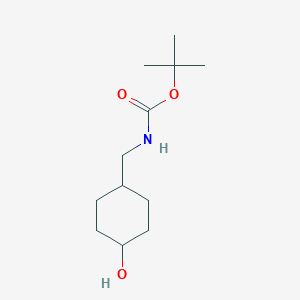

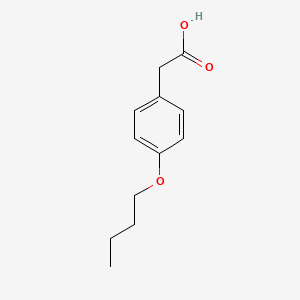

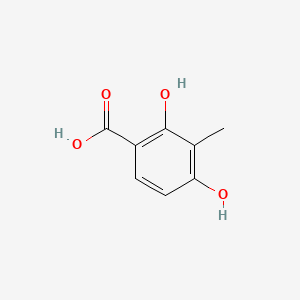

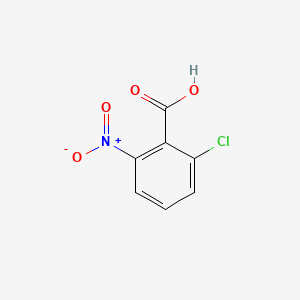

![molecular formula C15H13Cl2NO2 B1359846 Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate CAS No. 1071400-48-0](/img/structure/B1359846.png)

Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate (MDBB) is a widely used compound in the chemical and pharmaceutical industries. It is a derivative of benzoic acid and is used in the synthesis of various compounds, including drugs, dyes, and fragrances. MDBB has been studied for its potential therapeutic applications, such as its use as an anti-inflammatory agent, as well as its potential toxicity.

科学的研究の応用

Synthesis and Characterization

Synthesis Process : Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate has been synthesized through various processes, including coupling and reduction methods. One study describes the synthesis of methyl 4-(2,5-dihydroxybenzylimino)[7-14 C]benzoate, a compound related to Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate, indicating the versatility of synthesis methods for such compounds (Taylor et al., 1996).

Characterization and Properties : Detailed characterization of synthesized compounds, including Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate, is essential to understand their properties. Studies involving nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and other analytical techniques have been conducted to characterize similar compounds (Mohamad et al., 2017).

Chemical Reactions and Interactions

Reaction Mechanisms : Understanding the reaction mechanisms of Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate is crucial for its application in various fields. For example, the study of the interaction of methyl benzoate with amino acids provides insights into potential chemical interactions and binding mechanisms of similar compounds (Zhou et al., 1994).

Polymerization Applications : The compound has been investigated for its role in initiating polymerization reactions. For instance, its cation radical salts have been used as initiators for polymerizing cyclohexene oxide, demonstrating its potential in materials science and polymer chemistry (Abu-Abdoun & Ledwith, 2007).

Biological and Medicinal Research

Molecular Biology and Genetics : Research has shown that Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate-related compounds play a role in regulating various biological pathways. For example, BenR, a regulator in Pseudomonas putida, controls the degradation pathways of aromatic acids such as benzoate and methylbenzoate (Cowles et al., 2000).

Aromatic Compound Degradation : Studies have highlighted the role of Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate in the degradation of aromatic compounds, which is significant in environmental chemistry and waste management applications (Asaruddin et al., 2010).

作用機序

Target of Action

Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate is a biochemical compound used in proteomics research . .

Mode of Action

It’s possible that the compound interacts with its targets in a way that influences protein expression or function, given its use in proteomics research .

Result of Action

Given its use in proteomics research, it may influence protein expression or function .

特性

IUPAC Name |

methyl 4-[(2,4-dichlorophenyl)methylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2/c1-20-15(19)10-3-6-13(7-4-10)18-9-11-2-5-12(16)8-14(11)17/h2-8,18H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHRDVCKCLTQIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。